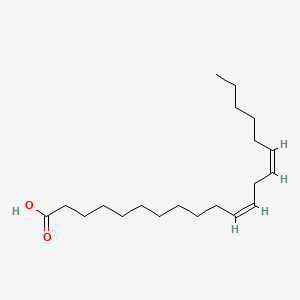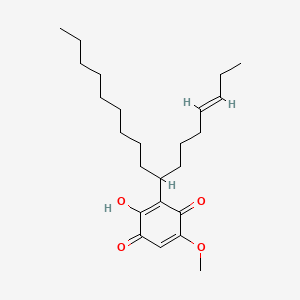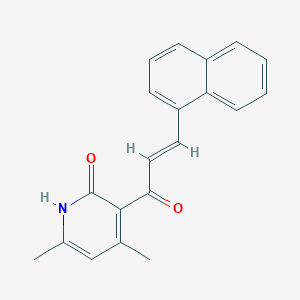
4,6-Dimethyl-3-(3-naphthalen-1-yl-acryloyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-3-[3-(1-naphthalenyl)-1-oxoprop-2-enyl]-1H-pyridin-2-one is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Photophysical Properties and Applications
- Research has explored the photophysical behavior of probes like acrylodan, a compound similar to 4,6-Dimethyl-3-(3-naphthalen-1-yl-acryloyl)-1H-pyridin-2-one, in various solvents. These studies are vital for understanding the probes' behavior in biological systems and their emission properties, which have implications in biological and chemical research (Cerezo et al., 2001).
Chemical Synthesis and Molecular Characterization
- The compound has been utilized in the synthesis of various cyclometalated iridium(III) complexes. This research indicates its potential in creating new compounds with distinct properties for various scientific applications (Xu et al., 2011).
- A derivative of a new chiral organocatalyst was synthesized and characterized, which included detailed nuclear magnetic resonance (NMR) assignments. This indicates the compound's significance in catalyzing asymmetric reactions, a crucial aspect of chemical synthesis (Yan-fang, 2008).
Applications in Luminescence and Sensing
- A naphthalene-based diamide, structurally related to 4,6-Dimethyl-3-(3-naphthalen-1-yl-acryloyl)-1H-pyridin-2-one, was shown to form coordination polymers with luminescent properties. These properties are beneficial for detecting nitro aromatics and metal ions, demonstrating its potential in sensing and imaging applications (Das & Biradha, 2018).
Other Potential Applications
- The synthesis and UV/Vis and fluorescence studies of naphthoquinone pyridyl tetrazole-based chemical probes, akin to the subject compound, have been performed. This research underscores the potential utility of similar compounds in fluorescent imaging of metal ions in living cells (Balakrishna et al., 2018).
properties
Product Name |
4,6-Dimethyl-3-(3-naphthalen-1-yl-acryloyl)-1H-pyridin-2-one |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4,6-dimethyl-3-[(E)-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C20H17NO2/c1-13-12-14(2)21-20(23)19(13)18(22)11-10-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,1-2H3,(H,21,23)/b11-10+ |
InChI Key |
LTUAOGFECIPAMP-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)C |
SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



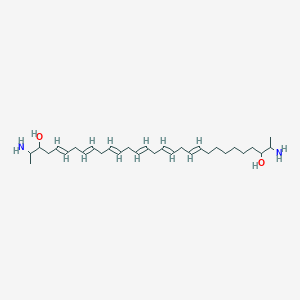


![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)
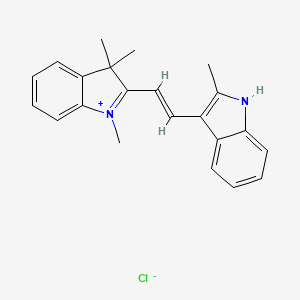
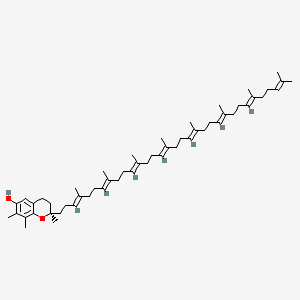
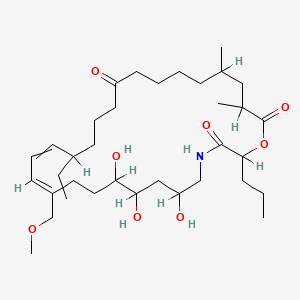

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)


